molecular formula C20H17BrN4O2S B2541170 N-(4-bromo-3-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 946385-68-8

N-(4-bromo-3-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2541170
CAS RN: 946385-68-8
M. Wt: 457.35
InChI Key: XRQAYABLBYDZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H17BrN4O2S and its molecular weight is 457.35. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-3-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-3-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Effects of Related Compounds

Research on related compounds, such as acetamide and its derivatives, highlights their commercial importance and the diverse biological consequences of exposure in humans. A review by Kennedy (2001) in "Critical Reviews in Toxicology" outlines the significance of these chemicals, including updates on environmental toxicology that have expanded considerably over the years. This context suggests that similar compounds, including the one , could have significant biological and environmental implications worth exploring further Kennedy, G. (2001).

Synthetic Approaches and Pharmaceutical Applications

The synthetic methodologies and pharmaceutical applications of compounds such as (S)-clopidogrel, as reviewed by Saeed et al. (2017) in "Chirality", indicate a strong interest in developing facile synthetic approaches for medically relevant compounds. This review highlights the process of creating drugs with significant antiplatelet and antithrombotic effects, suggesting that research into the synthesis and application of similar complex compounds could yield valuable pharmaceutical agents Saeed, A. et al. (2017).

Advanced Oxidation Processes in Environmental Applications

The degradation of pharmaceuticals like acetaminophen through advanced oxidation processes (AOPs) highlights the environmental significance of managing compound biotoxicity. Qutob et al. (2022) in "RSC Advances" provide a detailed review on the degradation pathways, by-products, and the potential environmental impacts of these processes. This research underscores the importance of understanding the environmental fate and treatment of pharmaceutical compounds, suggesting similar considerations for the compound Qutob, M. et al. (2022).

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O2S/c1-10-7-13(4-5-14(10)21)24-15(26)8-25-9-22-17-16-11(2)6-12(3)23-19(16)28-18(17)20(25)27/h4-7,9H,8H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQAYABLBYDZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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